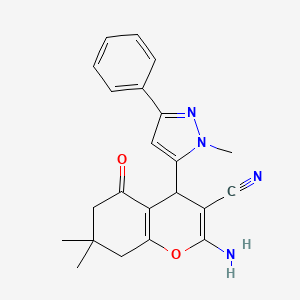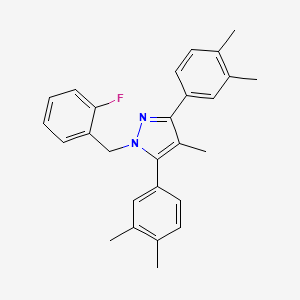![molecular formula C11H12F3N5O5 B10927300 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-one CAS No. 1005662-41-8](/img/structure/B10927300.png)
1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound that features both pyrazole and nitro functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring systems separately, followed by their coupling through a propanone linker.
-
Preparation of 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole:
- React trifluoroacetylacetone with hydrazine hydrate under reflux conditions to form the pyrazole ring.
- The reaction is typically carried out in ethanol as a solvent.
-
Preparation of 3-methoxy-4-nitro-1H-pyrazole:
- Nitration of 3-methoxy-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid.
- The reaction is performed at low temperatures to control the nitration process.
-
Coupling Reaction:
- The two pyrazole derivatives are then coupled using a suitable linker such as 1,3-dibromopropane in the presence of a base like potassium carbonate.
- The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
-
Oxidation:
- The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction:
- The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
-
Substitution:
- The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
- Bases: Potassium carbonate, sodium hydride.
- Solvents: Ethanol, dimethylformamide (DMF).
Major Products:
- Oxidation: Formation of a ketone derivative.
- Reduction: Formation of an amino derivative.
- Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-one has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
- Investigation of its biological activity against various diseases.
-
Materials Science:
- Use in the development of novel materials with specific electronic or optical properties.
- Potential applications in the field of organic electronics.
-
Chemical Biology:
- Study of its interactions with biological macromolecules such as proteins and nucleic acids.
- Use as a probe to investigate cellular pathways and mechanisms.
-
Industrial Applications:
- Potential use as an intermediate in the synthesis of other complex organic compounds.
- Application in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-one can be compared with other similar compounds such as:
-
1-(4-nitrophenyl)-3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-one:
- Similar structure but lacks the trifluoromethyl group.
- Different electronic properties and reactivity.
-
1-(5-hydroxy-5-methyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propan-1-one:
- Similar structure but has a methyl group instead of a trifluoromethyl group.
- Different steric and electronic effects.
-
1-(5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(4-nitrophenyl)propan-1-one:
- Similar structure but has a nitrophenyl group instead of a nitropyrazole group.
- Different reactivity and potential applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and nitropyrazole functionalities, which impart distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
CAS No. |
1005662-41-8 |
|---|---|
Molecular Formula |
C11H12F3N5O5 |
Molecular Weight |
351.24 g/mol |
IUPAC Name |
1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-3-(3-methoxy-4-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H12F3N5O5/c1-24-9-7(19(22)23)6-17(16-9)5-2-8(20)18-10(21,3-4-15-18)11(12,13)14/h4,6,21H,2-3,5H2,1H3 |
InChI Key |
JPSJHZVDJMQWPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC(=O)N2C(CC=N2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10927228.png)
![3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B10927235.png)
![N-{3-[(propan-2-ylcarbamothioyl)amino]phenyl}acetamide](/img/structure/B10927238.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927244.png)

![Dimethyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10927252.png)
![2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10927281.png)
![4-[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B10927284.png)

![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927304.png)
![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10927311.png)
![N-(4,6-dimethylpyridin-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927317.png)
![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10927318.png)

